![molecular formula C40H60BNaO14 B1261144 Aplasmomycin CAS No. 61230-25-9](/img/structure/B1261144.png)
Aplasmomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Aplasmomycin has been identified as an effective inhibitor of the futalosine pathway, which is crucial for menaquinone biosynthesis in certain bacteria. This pathway is non-canonical and operates in organisms like Helicobacter pylori, making this compound a targeted agent against this pathogen. The compound's mechanism involves the disruption of bacterial growth by inhibiting essential metabolic processes .
Case Study: Inhibition of Helicobacter pylori
A study highlighted the effectiveness of this compound against Helicobacter pylori, demonstrating its potential as a therapeutic agent for treating infections caused by this bacterium. The research involved isolating this compound from Streptomyces sp. K15-0223 and assessing its inhibitory activity through various bioassays. The results indicated significant antibacterial activity, suggesting that this compound could be developed into a treatment option for related gastrointestinal disorders .
Mechanistic Insights
The biosynthetic pathways of this compound have been extensively studied to understand its structural characteristics and conformational behavior. Analyses using nuclear magnetic resonance spectroscopy revealed that the conformation of this compound remains consistent in both solution and solid-state forms. Such insights are crucial for optimizing its chemical properties for pharmaceutical applications .
Therapeutic Potential Beyond Antibacterial Activity
Recent investigations into this compound have also examined its broader therapeutic implications, including anti-cancer properties. For instance, one study reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) with an IC50 value of 2 µM. This suggests that this compound may have potential as an anti-cancer agent, warranting further exploration in oncological research .
Comparative Efficacy Against Other Antibiotics
To contextualize this compound's effectiveness, it is beneficial to compare its minimum inhibitory concentrations (MIC) with other known antibiotics. The following table summarizes the MIC values of this compound against various bacterial strains in comparison with standard antibiotics:
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Pseudomonas aeruginosa | 0.31 | Ciprofloxacin | 0.5 |
Methicillin-sensitive Staphylococcus aureus | 0.08 | Methicillin | 0.5 |
Methicillin-resistant Staphylococcus aureus | 1.25 | Vancomycin | 2 |
This table illustrates that this compound demonstrates comparable or superior efficacy against certain strains compared to traditional antibiotics, highlighting its potential role in addressing antibiotic resistance.
Eigenschaften
CAS-Nummer |
61230-25-9 |
---|---|
Molekularformel |
C40H60BNaO14 |
Molekulargewicht |
798.7 g/mol |
IUPAC-Name |
sodium;(1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |
InChI |
InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |
InChI-Schlüssel |
GEIYDRPAWIMINR-ZDKANEFWSA-N |
SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Isomerische SMILES |
[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |
Kanonische SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Synonyme |
antibiotic 339-29 aplasmomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.